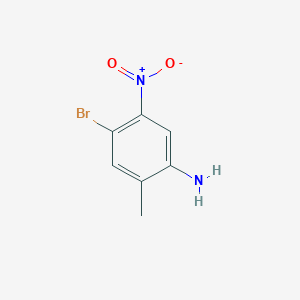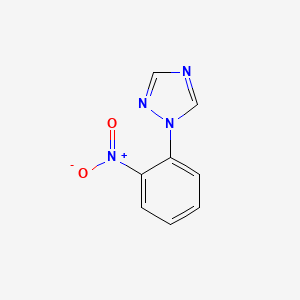![molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6](/img/structure/B1354972.png)
Methyl imidazo[1,2-a]pyridine-7-carboxylate
概要
説明
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .科学的研究の応用
-
Medicinal Chemistry : Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the development of new pharmaceuticals because of their bioactivity. For example, they might be used in the development of drugs with anti-inflammatory, anti-cancer, or anti-viral properties.
-
Organic Synthesis : Imidazopyridines are valuable heterocyclic scaffolds in organic synthesis . They can serve as building blocks in the synthesis of more complex molecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
-
Material Science : This moiety is also useful in material science because of its structural character . For example, it might be used in the development of new materials with unique optical, electronic, or mechanical properties.
-
Drug Development : Imidazopyridines act as a versatile scaffold in drug development . They can be used to create a wide variety of compounds with potential therapeutic applications.
-
Chemical Research : Compounds like “Methyl imidazo[1,2-a]pyridine-7-carboxylate” are often used in chemical research as reagents or intermediates in various chemical reactions .
-
Safety and Handling : As with any chemical, proper safety and handling procedures must be followed when working with “Methyl imidazo[1,2-a]pyridine-7-carboxylate”. It’s important to note that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
-
Catalysis : Imidazopyridines can act as ligands in various catalytic reactions. Their unique structure can enhance the reactivity of the catalyst and improve the efficiency of the reaction .
-
Biochemical Research : Imidazopyridines can be used as probes in biochemical research. They can help researchers understand the function of various biological systems .
-
Environmental Science : Some imidazopyridines have been studied for their potential use in environmental science. For example, they might be used in the development of sensors for detecting specific environmental pollutants .
-
Agriculture : Imidazopyridines can also find applications in agriculture. For example, they might be used in the development of new pesticides or herbicides .
-
Food Science : In food science, imidazopyridines might be used in the development of food additives or in the study of food chemistry .
-
Nanotechnology : Imidazopyridines can also be used in nanotechnology. For example, they might be used in the synthesis of nanoparticles or in the development of nanoscale devices .
Safety And Hazards
将来の方向性
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.
特性
IUPAC Name |
methyl imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHRVKMXYXBEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568150 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
CAS RN |
86718-01-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)







